N-methyl-N-({1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)acetamide
Description
Properties
IUPAC Name |
N-methyl-N-[[1-[(2-methylphenyl)methyl]benzimidazol-2-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O/c1-14-8-4-5-9-16(14)12-22-18-11-7-6-10-17(18)20-19(22)13-21(3)15(2)23/h4-11H,12-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXJDYGKVDLKPOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C3=CC=CC=C3N=C2CN(C)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-({1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)acetamide typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by alkylation with 2-methylbenzyl chloride . The reaction conditions often include the use of solvents like acetonitrile and catalysts such as ammonium acetate to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, is crucial for optimizing the production process .
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-({1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional functional groups, while reduction can lead to the formation of simpler amine compounds .
Scientific Research Applications
N-methyl-N-({1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-methyl-N-({1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)acetamide involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives are known to inhibit enzymes and disrupt cellular processes, leading to their antimicrobial and anticancer effects . The compound may bind to DNA or proteins, interfering with their normal function and leading to cell death .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Core Modifications
Table 1: Key Structural Features of Comparable Compounds
Key Observations:
- Heterocycle Diversity: Compound A’s benzimidazole core is distinct from triazole (e.g., 6a ) or benzothiazole (e.g., I ) analogs. Benzimidazoles are known for hydrogen-bonding capabilities and aromatic stacking, which can enhance receptor binding compared to triazoles or benzothiazoles.
- In contrast, analogs like 6a use naphthoxy-methyl groups for extended π-π interactions, while 17 employs a p-chlorobenzoyl-thio moiety for electronic modulation.
- Acetamide Modifications : Compound A’s N-methylation may reduce metabolic susceptibility compared to secondary amides (e.g., 5a ).
Biological Activity
N-methyl-N-({1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)acetamide, with the CAS number 915927-30-9, is a compound that has garnered attention in recent pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : CHNO
- Molecular Weight : 307.4 g/mol
- Structural Features : The compound features a benzodiazole moiety which is significant for its biological activity.
Anticancer Activity
Recent studies have indicated that compounds containing benzodiazole structures exhibit promising anticancer properties. For instance, derivatives similar to this compound have shown cytotoxic effects against various cancer cell lines.
These findings suggest that the compound may inhibit cancer cell proliferation through mechanisms that require further investigation.
Enzyme Inhibition
Inhibitory effects on specific enzymes have also been reported. For example, compounds derived from similar structural frameworks have been tested for their ability to inhibit elastase, an enzyme associated with inflammation and tissue damage.
| Compound | Enzyme Target | IC (µM) |
|---|---|---|
| N-methyl-N-(benzodiazol) | Elastase | 60.4 |
| Oleanolic Acid | Elastase | 25.7 |
These results indicate a potential for developing therapeutic agents targeting elastase-related pathways.
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have emerged from related studies:
- Cell Cycle Arrest : Some benzodiazole derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.
- Inhibition of Signaling Pathways : The compound may interfere with key signaling pathways involved in cell proliferation and survival.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress and subsequent cell death in cancer cells.
Case Studies and Research Findings
A significant body of research has focused on the biological activities of benzodiazole derivatives, including this compound:
Study 1: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of various benzodiazole derivatives against MCF-7 and HCT-116 cell lines. The results demonstrated that certain modifications to the benzodiazole structure significantly enhanced cytotoxicity.
Study 2: Anti-inflammatory Properties
Another research effort highlighted the anti-inflammatory potential of similar compounds through their inhibitory action on elastase and other inflammatory mediators, suggesting therapeutic applications in inflammatory diseases.
Q & A
Q. What are the established synthetic routes for N-methyl-N-({1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)acetamide, and how do reaction conditions impact yield?
The synthesis typically involves multi-step reactions starting with benzimidazole precursors. A common approach includes:
- Step 1 : Alkylation of 1,3-benzodiazole with 2-methylbenzyl chloride to introduce the (2-methylphenyl)methyl group.
- Step 2 : N-methylation of the benzodiazole nitrogen using methyl iodide or dimethyl sulfate under basic conditions (e.g., NaH in DMF).
- Step 3 : Acetamide formation via nucleophilic substitution between the methylated benzodiazole intermediate and chloroacetamide derivatives.
Key factors influencing yield include:
- Temperature control : Excessive heat during alkylation can lead to side reactions (e.g., over-alkylation) .
- Catalyst selection : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction efficiency in polar aprotic solvents .
- Purification : Column chromatography or recrystallization from ethanol is critical to achieve >95% purity .
Q. Which analytical techniques are most reliable for structural confirmation of this compound?
- X-ray crystallography : Resolves 3D conformation, including torsional angles of the benzodiazole and acetamide moieties. SHELXL software (v.2015+) refines crystallographic data, with typical R-values < 0.05 for high-resolution structures .
- NMR spectroscopy :
- ¹H NMR : Distinct signals for N-methyl groups (δ 2.8–3.1 ppm) and benzyl protons (δ 4.5–5.0 ppm).
- ¹³C NMR : Acetamide carbonyl resonance at δ 168–170 ppm .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (expected [M+H]⁺ ~380–400 Da) with <2 ppm error .
Q. What preliminary assays are used to evaluate its biological activity?
- Enzyme inhibition : Tested against targets like elastase (IC₅₀ determination) using fluorogenic substrates (e.g., N-succinyl-Ala-Ala-Pro-Val-AMC) .
- Antiviral screening : Similar benzimidazole derivatives show activity against HCV via NS5B polymerase inhibition; protocols involve replicon assays in Huh-7 cells .
- Cytotoxicity profiling : MTT assays on human cell lines (e.g., HEK-293) establish selectivity indices .
Advanced Research Questions
Q. How can density functional theory (DFT) optimize its electronic properties for target binding?
Q. How can crystallographic data discrepancies (e.g., R-factor outliers) be resolved?
- Data validation : Cross-check using multiple software (SHELXL, Olex2) to detect twinning or disorder. For example, triclinic systems (space group P1) may require anisotropic displacement parameter refinement .
- Contradiction analysis : If R-values exceed 0.1, re-examine data collection (e.g., crystal decay during synchrotron exposure) or apply TWINLAW for twinned crystals .
Q. What strategies improve synthetic yield and purity in scaled-up reactions?
- Design of Experiments (DoE) : Vary solvent (DMF vs. acetonitrile), temperature (60–100°C), and catalyst loading to optimize via response surface methodology.
- Byproduct mitigation :
- Use scavengers (e.g., polymer-bound triphenylphosphine) to trap unreacted intermediates .
- Monitor reaction progress via inline FTIR to halt at peak product concentration .
- Scale-up protocols : Continuous flow reactors reduce side reactions (e.g., hydrolysis) compared to batch methods .
Q. How can mechanistic studies elucidate its interaction with biological targets?
- Surface plasmon resonance (SPR) : Quantify binding kinetics (kₐ, k𝒹) to immobilized enzymes (e.g., elastase).
- Molecular dynamics (MD) simulations : GROMACS simulations (50 ns trajectories) reveal stable binding poses in aqueous environments .
- Mutagenesis studies : Replace key residues (e.g., His57 in elastase) to validate hydrogen bonding or π-π stacking interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
